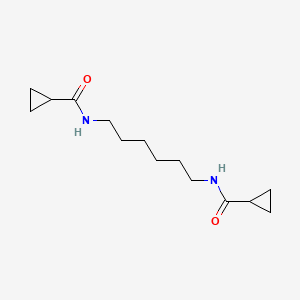![molecular formula C18H13N B14383357 1-Methylbenzo[a]acridine CAS No. 89900-29-8](/img/structure/B14383357.png)
1-Methylbenzo[a]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylbenzo[a]acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound is characterized by its unique structure, which includes a methyl group attached to the benzo[a]acridine core. The presence of the methyl group can influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylbenzo[a]acridine can be synthesized through various methods. One common approach involves the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce the acridone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions: 1-Methylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic ring.
科学的研究の応用
1-Methylbenzo[a]acridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-Methylbenzo[a]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of the DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes, such as topoisomerases, which play a crucial role in DNA metabolism .
類似化合物との比較
Acridine: A parent compound with a similar structure but without the methyl group.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Uniqueness: 1-Methylbenzo[a]acridine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to interact with biological targets and improve its efficacy in various applications .
特性
CAS番号 |
89900-29-8 |
|---|---|
分子式 |
C18H13N |
分子量 |
243.3 g/mol |
IUPAC名 |
1-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-7-13-9-10-17-15(18(12)13)11-14-6-2-3-8-16(14)19-17/h2-11H,1H3 |
InChIキー |
XZESVOPPGWIUJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC3=NC4=CC=CC=C4C=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


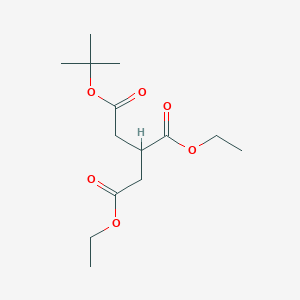
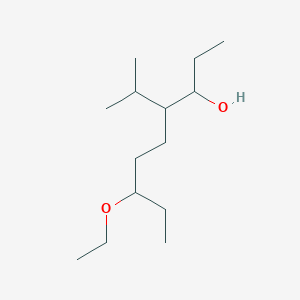
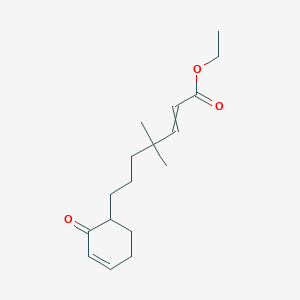
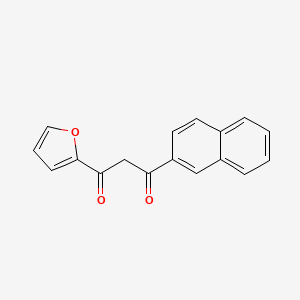
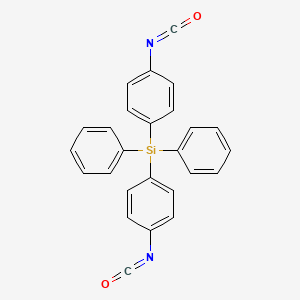
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
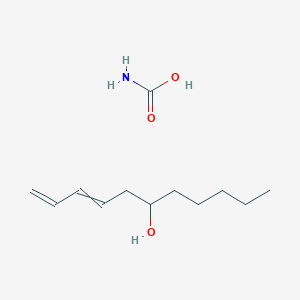
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

